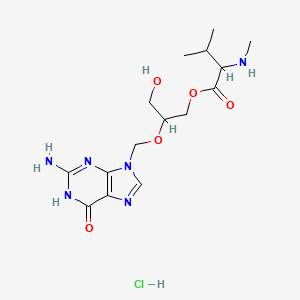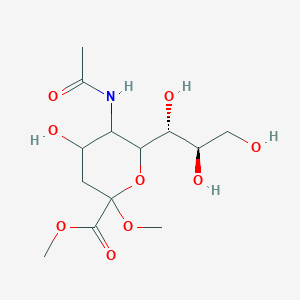
5-Butyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 5-butyl- (9CI): is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenol with aldehydes or ketones.
Cyclization: Another method involves the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol.
Industrial Production Methods: Industrial production of benzothiazole derivatives typically involves large-scale condensation reactions using catalysts to enhance yield and efficiency. Solvent-free conditions or the use of recyclable catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) are preferred for their environmental benefits .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and catalysts like samarium triflate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and various electrophiles.
Major Products:
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
科学的研究の応用
Chemistry:
Materials Science: They are used in the synthesis of dyes, pigments, and polymers.
Biology and Medicine:
Antimicrobial Agents: Benzothiazole derivatives exhibit significant antibacterial and antifungal activities.
Anticancer Agents: Some derivatives are being studied for their potential anticancer properties.
Neuroprotective Agents: They have shown promise in protecting against neurodegenerative diseases.
Industry:
Vulcanization Accelerators: Used in the rubber industry to accelerate the vulcanization process.
Fluorescent Probes: Employed in the detection of various analytes due to their fluorescent properties.
作用機序
Molecular Targets and Pathways:
類似化合物との比較
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen atom instead of sulfur.
Thiazole: Lacks the fused benzene ring.
Uniqueness:
Chemical Stability: Benzothiazole derivatives are more chemically stable due to the presence of sulfur.
Biological Activity: They exhibit a broader range of biological activities compared to their analogs.
特性
CAS番号 |
61551-59-5 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC名 |
5-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-2-3-4-9-5-6-11-10(7-9)12-8-13-11/h5-8H,2-4H2,1H3 |
InChIキー |
RTXMMELNQPTRPE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)



![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)


